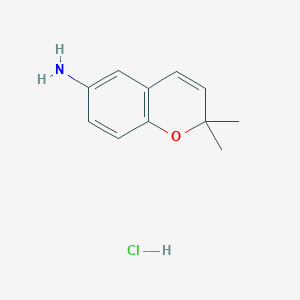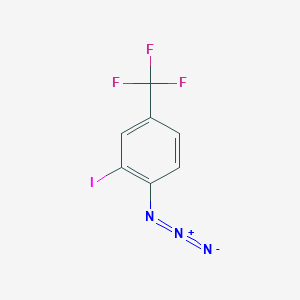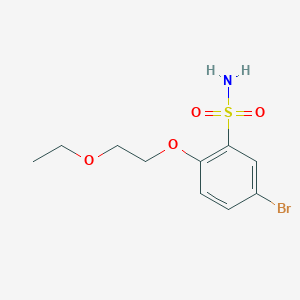
2-(Morpholine-4-carbonyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-(Morpholine-4-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-4-carboxylic acid derivatives, while reduction can produce morpholine derivatives with different functional groups .
科学的研究の応用
2-(Morpholine-4-carbonyl)morpholine hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Morpholine-4-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antidepressant, it acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting MAO-A, the compound increases the levels of neurotransmitters such as serotonin and norepinephrine, thereby exerting its antidepressant effects.
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
Morpholine-4-carboxylic acid derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
2-(Morpholine-4-carbonyl)morpholine hydrochloride is unique due to its dual morpholine structure, which imparts distinct chemical and biological properties. Its ability to act as a reversible inhibitor of monoamine oxidase A sets it apart from other similar compounds.
特性
分子式 |
C9H17ClN2O3 |
|---|---|
分子量 |
236.69 g/mol |
IUPAC名 |
morpholin-2-yl(morpholin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c12-9(8-7-10-1-4-14-8)11-2-5-13-6-3-11;/h8,10H,1-7H2;1H |
InChIキー |
IVRTYAUZWUWYDV-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C(=O)N2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
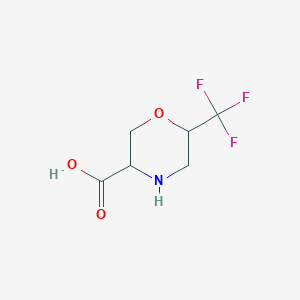

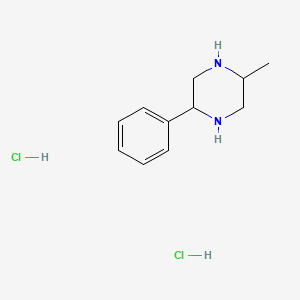

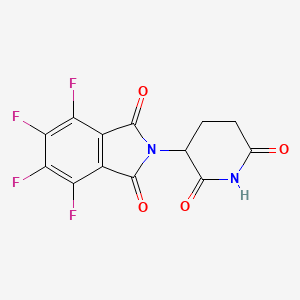
![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
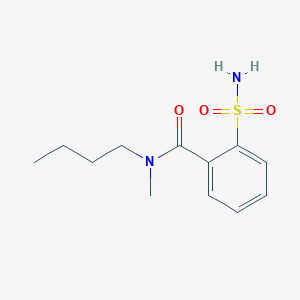
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
